4-(Methylthio)phenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

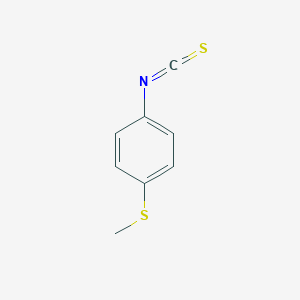

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBAJHCAFXYWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333906 | |

| Record name | 4-(Methylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15863-41-9 | |

| Record name | 4-(Methylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylthio)phenyl Isothiocyanate: Properties, Structure, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenyl isothiocyanate is an organosulfur compound featuring an isothiocyanate functional group and a methylthio-substituted phenyl ring. Isothiocyanates are a well-studied class of compounds, both naturally occurring and synthetic, renowned for their wide range of biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core properties, structure, and known biological activities of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NS₂ | [1] |

| Molecular Weight | 181.28 g/mol | [2] |

| IUPAC Name | 1-isothiocyanato-4-(methylthio)benzene | [1] |

| CAS Number | 15863-41-9 | [1] |

| Appearance | White to cream to yellow crystals or powder | [3] |

| Melting Point | 54-58 °C | [2] |

| Boiling Point | 127-128 °C at 1 mmHg | [2] |

| SMILES | CSc1ccc(cc1)N=C=S | [1] |

| InChI | 1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | [1] |

| InChIKey | CEBAJHCAFXYWNT-UHFFFAOYSA-N | [1] |

Structural Information

The structure of this compound consists of a benzene ring substituted with a methylthio (-SCH₃) group at the para position relative to the isothiocyanate (-N=C=S) group.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and methyl protons. | [1][4] |

| ¹³C NMR | Spectra available for detailed structural elucidation. | [1][5] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [1][6] |

| Infrared (IR) Spectroscopy | Characteristic strong absorption band for the isothiocyanate group (-N=C=S) around 2000-2200 cm⁻¹. | [6][7] |

Experimental Protocols

General Synthesis of Aryl Isothiocyanates

Example Protocol using the Dithiocarbamate Salt Method:

-

Formation of the Dithiocarbamate Salt: 4-(Methylthio)aniline is reacted with carbon disulfide in the presence of a base (e.g., ammonia, triethylamine) to form the corresponding dithiocarbamate salt.[9]

-

Decomposition to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurizing agent, such as lead nitrate or an oxidizing agent like iodine, to yield this compound.[9][11]

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.[5][9] The purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.[12]

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides information about the fragmentation pattern.

-

Infrared (IR) Spectroscopy: Primarily used to identify the characteristic isothiocyanate functional group.

Biological Activities and Signaling Pathways

Isothiocyanates are known to exert a variety of biological effects, primarily attributed to their ability to react with nucleophilic cellular targets, such as cysteine residues in proteins.

Anti-inflammatory and Antioxidant Activity

This compound (referred to as 4-methylsulfanylphenyl ITC in the study) has been shown to exhibit anti-inflammatory and antioxidant activities.[13] In a study investigating various isothiocyanates, it demonstrated antioxidant properties by scavenging DPPH radicals.[14] The anti-inflammatory activity of isothiocyanates is often linked to the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[15][16]

Anticancer Activity

While specific studies on the anticancer activity of this compound are limited, the broader class of isothiocyanates is well-documented for its chemopreventive and therapeutic effects against various cancers.[11][17][18] The anticancer mechanisms of isothiocyanates are multifaceted and include:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.[19][20]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[11][19]

-

Inhibition of Angiogenesis and Metastasis: Some isothiocyanates have been shown to inhibit the formation of new blood vessels that supply tumors and to prevent the spread of cancer cells.[17]

-

Modulation of Signaling Pathways: Isothiocyanates are known to interact with and modulate multiple signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, and NF-κB pathways.[18][21]

A proposed general mechanism for the anticancer activity of isothiocyanates involves the induction of cellular stress, particularly through the generation of reactive oxygen species (ROS), which can lead to the activation of pro-apoptotic pathways.[22]

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its structural features and the known biological activities of the isothiocyanate class of compounds suggest that it may possess valuable anti-inflammatory and anticancer properties. This technical guide provides a foundational understanding of its properties and structure to aid researchers in their future studies. Further research is warranted to fully elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 15863-41-9 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Methylphenyl isothiocyanate(622-59-3) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound [webbook.nist.gov]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 4-(Methylthio)phenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis mechanisms of 4-(methylthio)phenyl isothiocyanate, a key intermediate in various pharmaceutical and chemical applications. This document provides a comprehensive overview of the core synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.

Core Synthesis Mechanisms

The synthesis of this compound predominantly proceeds via two established pathways originating from its corresponding primary amine, 4-(methylthio)aniline. These methods are:

-

The Thiophosgene Method: A direct and often high-yielding reaction, but one that involves the use of highly toxic and corrosive thiophosgene.

-

The Dithiocarbamate Decomposition Method: A safer, two-step alternative that involves the formation of a dithiocarbamate salt intermediate, which is subsequently decomposed to yield the desired isothiocyanate.

The Thiophosgene Method

This method involves the direct reaction of 4-(methylthio)aniline with thiophosgene (CSCl₂) in the presence of a base to neutralize the hydrogen chloride byproduct.

Mechanism:

The reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of HCl.

The Dithiocarbamate Decomposition Method

A widely used and safer alternative to the thiophosgene method, this pathway involves two main steps:

-

Formation of a Dithiocarbamate Salt: 4-(methylthio)aniline is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, potassium carbonate) to form a dithiocarbamate salt.[1][2]

-

Decomposition of the Dithiocarbamate Salt: The intermediate salt is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate.[1][2]

A variety of desulfurizing agents can be employed, with tosyl chloride being a common and effective choice.[1][2]

Mechanism with Tosyl Chloride:

The dithiocarbamate anion acts as a nucleophile, attacking the sulfur atom of tosyl chloride. This is followed by an intramolecular cyclization and subsequent fragmentation to yield the isothiocyanate, sulfur, and the tosyl anion.

References

In-Depth Technical Guide: Biological Activity of 4-(Methylthio)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate (ITC) family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms, and the experimental protocols used for its evaluation. While research on this specific isothiocyanate is ongoing, this document synthesizes the current knowledge to support further investigation and drug development efforts.

Quantitative Data Summary

The biological activities of this compound have been quantified in several key areas, including enzyme inhibition and antioxidant capacity. The following table summarizes the available quantitative data.

| Biological Activity | Assay | Target/Radical | Test System | Result | Reference |

| Cholinesterase Inhibition | Ellman's Method | Acetylcholinesterase (AChE) | in vitro | 29.8% inhibition at 1.14 mM | [1] |

| Ellman's Method | Butyrylcholinesterase (BChE) | in vitro | 19.3% inhibition at 1.14 mM | [1] | |

| Antioxidant Activity | DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | in vitro | 9.9% inhibition at 1.19 mM | [1] |

| Anti-inflammatory Activity | COX-2 Inhibition Assay | Cyclooxygenase-2 (COX-2) | Human recombinant | No significant inhibition at 50 µM | [1] |

Biological Activities and Mechanisms of Action

Cholinesterase Inhibition

This compound has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders. At a concentration of 1.14 mM, this compound inhibits AChE and BChE by 29.8% and 19.3%, respectively[1]. The proposed mechanism of inhibition by isothiocyanates involves the reaction of the electrophilic isothiocyanate group with nucleophilic residues in the active site of the enzymes.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay. The compound exhibited a 9.9% inhibition of the DPPH radical at a concentration of 1.19 mM[1]. The antioxidant activity of isothiocyanates is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Anti-inflammatory Activity

In an in vitro assay using human recombinant COX-2, this compound did not show significant inhibition at a concentration of 50 µM[1]. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. While some isothiocyanates are known to possess anti-inflammatory properties, this particular compound was not active under the tested conditions.

Anticancer Activity (General Isothiocyanate Activity)

While specific quantitative data on the anticancer activity of this compound is limited in the current literature, the broader class of isothiocyanates is well-documented for its potent anticancer effects. These effects are mediated through various mechanisms, including:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, preventing tumor growth.

-

Inhibition of Angiogenesis: Some isothiocyanates can inhibit the formation of new blood vessels that supply nutrients to tumors.

Further research is required to specifically quantify the cytotoxic and antiproliferative effects of this compound against various cancer cell lines.

Signaling Pathways

The biological effects of isothiocyanates are often mediated through the modulation of key signaling pathways. A primary target is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes, including antioxidant and phase II detoxification enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Procedure:

-

Reagent Preparation:

-

Prepare a phosphate buffer (0.1 M, pH 8.0).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare substrate solutions of acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BChE) in the phosphate buffer.

-

Prepare solutions of AChE from electric eel and BChE from equine serum in the phosphate buffer.

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, and then make serial dilutions.

-

-

Assay in 96-Well Plate:

-

To each well, add the phosphate buffer, DTNB solution, and the respective enzyme solution (AChE or BChE).

-

Add the test compound solution at various concentrations to the sample wells. Add the solvent vehicle to the control wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the corresponding substrate solution (acetylthiocholine or butyrylthiocholine) to all wells.

-

Immediately measure the increase in absorbance at 412 nm at regular intervals for a set period using a microplate reader. The color change is due to the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of enzyme inhibition for each concentration of the test compound compared to the control.

-

If applicable, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Procedure:

-

Reagent Preparation:

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically adjusted to have an absorbance of about 1.0 at 517 nm.

-

Prepare serial dilutions of this compound in methanol.

-

Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) for comparison.

-

-

Reaction:

-

In a 96-well plate, add the test compound solutions to the sample wells. Add methanol to the control well and the standard antioxidant to the positive control wells.

-

Add the DPPH solution to all wells and mix.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

If applicable, determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Prepare solutions of heme (a cofactor for COX enzymes) and human recombinant COX-2 enzyme.

-

Prepare the substrate solution of arachidonic acid.

-

Dissolve this compound in a suitable solvent to prepare a stock solution and make serial dilutions.

-

-

Enzyme Reaction:

-

In reaction tubes or a 96-well plate, combine the assay buffer, heme, and COX-2 enzyme.

-

Add the test compound at various concentrations to the sample tubes/wells. Add the solvent vehicle to the control tubes/wells.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Incubate at 37°C for a short, precise time (e.g., 2 minutes).

-

Stop the reaction by adding a stopping agent, such as a strong acid (e.g., HCl).

-

-

Product Quantification and Data Analysis:

-

Quantify the amount of prostaglandin E2 (PGE2) or other prostanoids produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the control.

-

If applicable, determine the IC50 value.

-

Conclusion

This compound exhibits a range of biological activities, including moderate cholinesterase inhibition and antioxidant properties. While its anti-inflammatory activity against COX-2 appears limited under the tested conditions, its potential as an anticancer agent warrants further investigation, given the known properties of the isothiocyanate class of compounds. The primary mechanism of action for isothiocyanates is believed to involve the activation of the Nrf2 signaling pathway, a key regulator of cellular defense mechanisms. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this and other related compounds for potential therapeutic applications. Further research is needed to fully elucidate the biological activity profile and therapeutic potential of this compound.

References

A Technical Guide to 4-(Methylthio)phenyl Isothiocyanate for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-(Methylthio)phenyl isothiocyanate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Core Chemical and Physical Properties

This compound is an aromatic isothiocyanate, a class of organic compounds characterized by the -N=C=S functional group. Isothiocyanates are recognized for their significant biological activities, largely attributed to their ability to react with nucleophiles.

| Property | Value |

| CAS Number | 15863-41-9 |

| Molecular Formula | C₈H₇NS₂ |

| Molecular Weight | 181.28 g/mol |

| Appearance | White to cream or yellow crystals/powder |

| Melting Point | 51.5-60.5 °C |

| Boiling Point | 127-128 °C at 1 mmHg |

| Synonyms | 1-isothiocyanato-4-(methylsulfanyl)benzene |

Synthesis Protocol

General Experimental Protocol for the Synthesis of Aryl Isothiocyanates:

Materials:

-

Substituted aniline (e.g., 4-(methylthio)aniline)

-

Carbon disulfide (CS₂)

-

A base (e.g., potassium hydroxide, triethylamine)

-

A desulfurizing agent (e.g., cyanuric chloride, lead nitrate)

-

Organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Water

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve the starting aniline in a suitable solvent.

-

Add the base to the solution.

-

Slowly add carbon disulfide to the mixture, typically at room temperature or below, while stirring.

-

Continue stirring for several hours to allow for the formation of the dithiocarbamate salt. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Decomposition to the Isothiocyanate:

-

Cool the reaction mixture in an ice bath.

-

Add a solution of the desulfurizing agent dropwise.

-

Allow the reaction to proceed, monitoring for the formation of the isothiocyanate product by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is typically subjected to an aqueous work-up to remove inorganic byproducts.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

-

Biological Activity and Mechanism of Action

Isothiocyanates, as a class, are well-documented for their chemopreventive and therapeutic effects, particularly in the context of cancer. While specific studies on this compound are limited, the biological activities of structurally related isothiocyanates, such as 4-(methylthio)butyl isothiocyanate (erucin) and phenethyl isothiocyanate (PEITC), provide a strong indication of its potential mechanisms of action.

Anticancer Effects

Isothiocyanates have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). These effects are often mediated through the modulation of key cellular signaling pathways.

Key Anticancer Mechanisms of Isothiocyanates:

| Mechanism | Description |

| Apoptosis Induction | Isothiocyanates can trigger both the intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, a family of proteases that execute cell death. |

| Cell Cycle Arrest | They can halt the progression of the cell cycle, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. |

| Nrf2 Pathway Activation | Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant and detoxification responses. |

Nrf2 Signaling Pathway

The activation of the Nrf2 pathway is a hallmark of isothiocyanate activity. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.

Apoptosis Induction Workflow

The induction of apoptosis by isothiocyanates is a complex process involving the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Conclusion

This compound represents a promising molecule for further investigation in the field of drug discovery, particularly for cancer therapy. Its structural similarity to other well-studied isothiocyanates suggests that it likely shares their potent biological activities, including the induction of apoptosis and the activation of cytoprotective pathways. The information

An In-depth Technical Guide to the Mechanism of Action of 4-(Methylthio)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)phenyl isothiocyanate (MTP-ITC), a member of the isothiocyanate family of compounds, has emerged as a molecule of interest in cancer research due to its pro-apoptotic and anti-proliferative activities. This technical guide provides a comprehensive overview of the core mechanisms of action of MTP-ITC, with a focus on its impact on key cellular processes such as apoptosis, cell cycle progression, and the modulation of critical signaling pathways including STAT3 and NF-κB. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are known for their potential chemopreventive and therapeutic properties in oncology. This compound (MTP-ITC) is a synthetic isothiocyanate that has demonstrated significant anti-cancer effects in various preclinical studies. Its mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and interference with key signaling cascades that are often dysregulated in cancer. Understanding the precise molecular targets and pathways affected by MTP-ITC is crucial for its further development as a potential therapeutic agent.

Core Mechanisms of Action

The anti-cancer effects of this compound are primarily attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit pro-survival signaling pathways.

Induction of Apoptosis

MTP-ITC and related ITCs are potent inducers of apoptosis in cancer cells. This programmed cell death is orchestrated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Mitochondrial Pathway: MTP-ITC can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

-

Regulation of Bcl-2 Family Proteins: The apoptotic effects of ITCs are also mediated by the modulation of the Bcl-2 family of proteins. MTP-ITC can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.

Cell Cycle Arrest

MTP-ITC has been shown to interfere with the normal progression of the cell cycle in cancer cells, primarily inducing arrest at the G2/M phase. This is often associated with the downregulation of key cell cycle regulatory proteins. For the related compound 4-(methylthio)butylisothiocyanate (MTBITC), this G2/M arrest is linked to a decrease in the expression of cyclin B1[1]. The expression of cyclin-dependent kinase 1 (CDK1) is also attenuated, albeit to a lesser extent[1]. By halting the cell cycle, MTP-ITC prevents cancer cells from dividing and proliferating.

Modulation of Signaling Pathways

MTP-ITC exerts its anti-cancer effects by targeting key signaling pathways that are critical for tumor growth and survival.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in cell proliferation, survival, and angiogenesis. Isothiocyanates have been shown to inhibit the STAT3 signaling pathway. This inhibition can occur through the prevention of STAT3 phosphorylation, which is a critical step for its activation and dimerization. By blocking STAT3 signaling, MTP-ITC can suppress the expression of downstream target genes involved in tumor progression.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial mediator of inflammation, cell survival, and proliferation in cancer. Isothiocyanates have been demonstrated to inhibit the NF-κB pathway[2]. This inhibition can occur at multiple levels, including the prevention of the degradation of the inhibitory protein IκBα. By stabilizing IκBα, ITCs can sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression. Some ITCs have been shown to reduce the expression of pro-inflammatory mediators and cytokines like iNOS, COX-2, IL-1β, IL-6, and TNF-α by downregulating NF-κB signaling[3].

Quantitative Data

The following table summarizes the available quantitative data for the anti-proliferative activity of this compound and related isothiocyanates in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| Erucin | T47D | Breast Cancer | 7.6 µM | MTT | [4] |

| Erucin | MCF-7 | Breast Cancer | 9.7 µM | MTT | [4] |

| Erucin | BT-474 | Breast Cancer | 19.7 µM | MTT | [4] |

| Sulforaphane | T47D | Breast Cancer | 6.6 µM | MTT | [4] |

| Sulforaphane | MCF-7 | Breast Cancer | 5 µM | MTT | [4] |

| Sulforaphane | BT-474 | Breast Cancer | 15 µM | MTT | [4] |

| Phenethyl isothiocyanate | Pancreatic Cancer Cells | Pancreatic Cancer | ~7 µmol/L | Not Specified | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for STAT3 Phosphorylation

-

Cell Lysis: Treat cells with MTP-ITC for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cancer cells with MTP-ITC at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat cells with MTP-ITC, then harvest and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce apoptosis, arrest the cell cycle, and inhibit critical pro-survival signaling pathways such as STAT3 and NF-κB. This technical guide provides a foundational understanding of its mechanism of action, supported by available data and detailed experimental protocols. Further research is warranted to fully elucidate the complete molecular profile of MTP-ITC and to explore its therapeutic efficacy in more complex preclinical models, which will be essential for its potential translation into clinical applications.

References

- 1. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Methylthio)phenyl isothiocyanate literature review

An In-depth Technical Guide to 4-(Methylthio)phenyl Isothiocyanate

Introduction

This compound (MTP-ITC) is an aromatic organosulfur compound belonging to the isothiocyanate (ITC) family. Isothiocyanates are characterized by the functional group -N=C=S and are found naturally in cruciferous vegetables like broccoli, cabbage, and wasabi, typically as their glucosinolate precursors.[1][2] These compounds are of significant interest to the scientific community, particularly in drug development, due to their broad range of biological activities. Numerous studies have demonstrated that both natural and synthetic isothiocyanates possess potent anticarcinogenic, anti-inflammatory, and antimicrobial properties.[3]

MTP-ITC, as a specific member of this class, is investigated for its potential therapeutic applications, drawing parallels from its more extensively studied analogs like sulforaphane and phenethyl isothiocyanate (PEITC).[1][2] This document serves as a technical guide for researchers, summarizing the known chemical properties, synthesis methods, and biological activities of MTP-ITC and its closely related compounds, with a focus on its anticancer mechanisms.

Chemical and Physical Properties

MTP-ITC is a solid at room temperature, appearing as a white to yellow crystalline powder. Key physicochemical data have been compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| IUPAC Name | 1-isothiocyanato-4-(methylsulfanyl)benzene | PubChem[4] |

| CAS Number | 15863-41-9 | Sigma-Aldrich[5] |

| Molecular Formula | C₈H₇NS₂ | PubChem[4] |

| Molecular Weight | 181.28 g/mol | Sigma-Aldrich[5] |

| Appearance | White to cream to yellow crystals or powder | Thermo Fisher[6] |

| Melting Point | 54-58 °C (lit.) | Sigma-Aldrich[5] |

| Boiling Point | 127-128 °C at 1 mmHg (lit.) | Sigma-Aldrich[5] |

| SMILES | CSc1ccc(cc1)N=C=S | Sigma-Aldrich[5] |

Synthesis of this compound

The most common and versatile method for synthesizing aryl isothiocyanates involves the reaction of a primary aromatic amine with carbon disulfide (CS₂) to form an intermediate dithiocarbamate salt. This salt is subsequently treated with a desulfurizing agent to yield the final isothiocyanate product.[7][8] This "one-pot" two-step procedure is widely applicable for a range of aromatic and aliphatic amines.[8]

General Synthesis Workflow

The synthesis begins with the nucleophilic attack of the primary amine, 4-(methylthio)aniline, on carbon disulfide in the presence of a base (e.g., triethylamine, KOH) to form a dithiocarbamate salt. This intermediate is then decomposed by a desulfurizing agent, such as tosyl chloride (TsCl) or cyanuric chloride (TCT), to eliminate a sulfur-containing byproduct and form the isothiocyanate.[7][9]

Caption: General workflow for the synthesis of MTP-ITC.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from general methods for aryl isothiocyanate synthesis.[7][9][10]

-

Reagents and Setup:

-

4-(methylthio)aniline (1.0 equiv.)

-

Carbon Disulfide (CS₂) (2.5 equiv.)

-

Triethylamine (Et₃N) (2.0 equiv.)

-

Tosyl Chloride (TsCl) (1.1 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

-

Step 1: Dithiocarbamate Formation

-

Dissolve 4-(methylthio)aniline in anhydrous DCM in the round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of carbon disulfide while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.

-

-

Step 2: Desulfurization and Product Formation

-

Cool the reaction mixture back down to 0 °C.

-

Add a solution of tosyl chloride in anhydrous DCM dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates completion).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Biological Activity and Mechanism of Action

Isothiocyanates are widely recognized for their cancer chemopreventive properties.[3] The biological effects of MTP-ITC are primarily inferred from studies on its close structural analogs, such as 4-(methylthio)butyl isothiocyanate (also known as erucin). The primary anticancer mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][11]

Induction of Apoptosis

Apoptosis is a critical mechanism by which ITCs eliminate cancer cells. Studies on related compounds show that this process is often mediated via the intrinsic (mitochondrial) pathway.[6][11] This pathway involves the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential.[5] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, activating a caspase cascade, primarily through caspase-9 and the executioner caspase-3.[6][11]

The process is also regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, shifting the balance towards cell death.[6][11] The tumor suppressor protein p53 is often activated, which further promotes the expression of pro-apoptotic genes.[4][11]

Caption: Intrinsic apoptosis pathway induced by MTP-ITC analogs.

Cell Cycle Arrest

In addition to apoptosis, ITCs can inhibit cancer cell proliferation by arresting the cell cycle. For leukemia cells, 4-(methylthio)butyl isothiocyanate was shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle.[4] This arrest prevents the cells from undergoing mitosis and further division. The mechanism involves the downregulation of key cell cycle regulatory proteins, such as Cyclin B1, which is essential for the G2/M transition.[4][12]

Quantitative Biological Data

While specific quantitative data for this compound is limited in the readily available literature, studies on its close structural analog, 4-(methylthio)butyl isothiocyanate (erucin), provide valuable insights into its potency.

| Compound | Assay / Cell Line | Result | Effect | Reference |

| Erucin | Cell Viability / BT-474 Breast Cancer | IC₅₀ = 19.7 µM | Inhibition of cell viability | [13] |

| 4-(Methylthio)butyl ITC | Cell Cycle Analysis / Jurkat T-leukemia | ↑ G2 phase cells from ~18% to 50% (24h) | G2/M Cell Cycle Arrest | [4] |

| 4-Methylthio-3-butenyl ITC | DPPH Radical Scavenging | k = 43.1 M⁻¹s⁻¹ | Antioxidant Activity | [6] |

Key Experimental Protocols

Assessing the biological activity of compounds like MTP-ITC is fundamental. A cell viability assay is a standard first step to determine cytotoxic or cytostatic effects on cancer cells.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of MTP-ITC in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the MTP-ITC-containing medium. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C, 5% CO₂.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour.

-

Washing: Discard the TCA and wash the plate five times with slow-running tap water. Allow the plate to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Discard the SRB solution and quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.

-

Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: Experimental workflow for the SRB cell viability assay.

Conclusion

This compound is a promising compound within the well-established class of biologically active isothiocyanates. While direct research on MTP-ITC is less extensive than on its analogs, the available data strongly suggest its potential as an anticancer agent. Its activity likely stems from its ability to induce apoptosis and cause cell cycle arrest in cancer cells through the modulation of key regulatory pathways. The straightforward chemical synthesis makes it an accessible target for further investigation. Future research should focus on obtaining specific quantitative biological data for MTP-ITC across a panel of cancer cell lines, validating its mechanism of action, and exploring its potential in in vivo models to establish a foundation for potential therapeutic development.

References

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-methylthiobutyl isothiocyanate synergize the antiproliferative and pro-apoptotic effects of paclitaxel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Methylthio)phenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)phenyl isothiocyanate (C₈H₇NS₂), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: 1-isothiocyanato-4-(methylthio)benzene[1]

-

Molecular Formula: C₈H₇NS₂[1]

-

Molecular Weight: 181.28 g/mol [2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 2H | Ar-H (protons ortho to -NCS) |

| ~7.1-7.3 | d | 2H | Ar-H (protons ortho to -SCH₃) |

| ~2.5 | s | 3H | -SCH₃ |

Note: The exact chemical shifts for the aromatic protons may overlap and appear as a complex multiplet. The values provided are typical for a para-substituted benzene ring with these functional groups.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~135-145 | Ar-C (quaternary, attached to -SCH₃) |

| ~130-140 | -N=C=S |

| ~125-135 | Ar-C (quaternary, attached to -NCS) |

| ~125-130 | Ar-CH (ortho to -NCS) |

| ~120-125 | Ar-CH (ortho to -SCH₃) |

| ~15 | -SCH₃ |

Note: The signal for the isothiocyanate carbon (-N=C=S) can sometimes be broad or have a low intensity.[4][5]

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~2100-2200 | Strong, Sharp | Asymmetric stretch of -N=C=S |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1500 | Medium | Aromatic C=C stretch |

| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Note: The strong and sharp absorption band in the 2100-2200 cm⁻¹ region is highly characteristic of the isothiocyanate functional group.[6]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 166 | Moderate | [M - CH₃]⁺ |

| 134 | Moderate | [M - SCH₃]⁺ |

| 108 | Moderate | [C₇H₆S]⁺ |

Note: The fragmentation pattern of isothiocyanates can be complex, and the relative intensities are approximate.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and cast a thin film onto a KBr or NaCl plate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or the KBr pellet without the sample and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Start at a low oven temperature and gradually increase it to elute the compound.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(甲硫基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalpapers.com [chemicalpapers.com]

The Putative Role of 4-(Methylthio)phenyl Isothiocyanate in Nrf2 Activation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the role of 4-(Methylthio)phenyl isothiocyanate (MTPITC) in Nrf2 activation is currently limited. This guide is constructed based on the well-established mechanisms of structurally similar isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), and serves as a predictive framework and a methodological resource for investigating the potential Nrf2-activating properties of MTPITC. All data and pathways described herein are putative and require direct experimental validation for MTPITC.

Introduction: The Nrf2 Pathway and the Therapeutic Potential of Isothiocyanates

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting cells from oxidative stress and inflammation. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. However, in the presence of electrophilic compounds or oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, are potent inducers of the Nrf2 pathway. Their electrophilic isothiocyanate group (-N=C=S) can react with the sulfhydryl groups of cysteine residues on Keap1, thereby triggering Nrf2 activation. This compound (MTPITC) is an aryl isothiocyanate with a structure suggestive of Nrf2-activating potential. This guide outlines the putative mechanism by which MTPITC may activate the Nrf2 pathway and provides detailed experimental protocols to enable researchers to investigate this hypothesis.

Putative Mechanism of Nrf2 Activation by this compound

Based on the known mechanism of other isothiocyanates, MTPITC is hypothesized to activate the Nrf2 signaling pathway through direct interaction with Keap1. The electrophilic carbon atom of the isothiocyanate moiety in MTPITC is susceptible to nucleophilic attack by the thiol groups of specific cysteine residues within Keap1. This covalent modification is thought to induce a conformational change in Keap1, impairing its ability to target Nrf2 for ubiquitination. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to initiate the transcription of ARE-dependent genes.

4-(Methylthio)phenyl Isothiocyanate: A Technical Guide to its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)phenyl isothiocyanate (MTP-ITC) as a promising antioxidant agent. Isothiocyanates (ITCs), a class of organosulfur compounds abundant in cruciferous vegetables, are well-documented for their potent indirect antioxidant properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This document consolidates the current understanding of the mechanisms of action, summarizes relevant quantitative data from closely related analogs, provides detailed experimental protocols for antioxidant assessment, and visualizes key cellular pathways and workflows. The information presented is intended to support further research and development of MTP-ITC as a potential therapeutic agent for conditions associated with oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] Naturally occurring compounds with the ability to bolster endogenous antioxidant defenses are of significant interest in drug discovery. This compound (C₈H₇NS₂) is an aromatic isothiocyanate that belongs to a class of compounds known for their chemopreventive and cytoprotective effects.[6][7] Like other ITCs, its biological activity is largely attributed to its ability to modulate cellular signaling pathways that control the expression of antioxidant and detoxification enzymes.[1][2]

Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

The primary mechanism by which isothiocyanates, and by extension MTP-ITC, exert their antioxidant effects is through the activation of the Nrf2-ARE (Antioxidant Response Element) signaling pathway.[4][8] This pathway is a central regulator of cellular redox homeostasis.[9]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8][10] Isothiocyanates are electrophilic compounds that can react with specific cysteine residues on Keap1.[2][10][11] This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and inhibiting Nrf2 degradation.[11]

Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[8][12][13] This binding initiates the transcription of a battery of cytoprotective genes, including:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs).[2][14]

-

Antioxidant Proteins: Heme oxygenase-1 (HO-1), enzymes involved in glutathione (GSH) synthesis (e.g., glutamate-cysteine ligase).[3][14]

The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby providing indirect but potent and long-lasting antioxidant protection.[4]

Quantitative Data

Specific quantitative antioxidant data for this compound is not extensively available in the public domain. However, data from structurally similar isothiocyanates provide valuable insights into its potential activity.

Table 1: Direct Radical Scavenging and Reaction Kinetics of a Related Isothiocyanate

| Compound | Assay | Parameter | Value | Reference Compound | Value | Reference |

| 4-(Methylthio)-3-butenyl isothiocyanate | DPPH Radical Scavenging | Second-order rate constant (M⁻¹s⁻¹) | 43.1 ± 9.5 | α-tocopherol | 425 ± 40 | [15] |

| 4-(Methylthio)-3-butenyl isothiocyanate | H₂O₂ Reaction | Rate constant (M⁻¹s⁻¹) | 1.9 ± 0.3 x 10⁻² | - | - | [15] |

| 4-(Methylthio)-3-butenyl isothiocyanate | tert-butyl hydroperoxide Reaction | Rate constant (M⁻¹s⁻¹) | 9.5 ± 0.3 x 10⁻⁴ | - | - | [15] |

Note: This data is for a structurally related compound and serves as an estimate of potential activity. Experimental validation for MTP-ITC is required.

Table 2: Pharmacokinetic and Toxicity Profile of a Related Isothiocyanate (Erucin)

| Compound | Parameter | Dose | Value | Species | Reference |

| 4-(Methylthio)butyl isothiocyanate (Erucin) | Cmax | 40 mg/kg (oral) | 437.33 µg/ml | Rat | [16] |

| 4-(Methylthio)butyl isothiocyanate (Erucin) | Tmax | 40 mg/kg (oral) | 30 min | Rat | [16] |

| 4-(Methylthio)butyl isothiocyanate (Erucin) | LD₅₀ (14 days) | - | 500 mg/kg | Rat | [16] |

Note: Pharmacokinetic and toxicity profiles can vary significantly based on small structural changes. This data provides a preliminary reference.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the antioxidant properties of MTP-ITC.

Direct Antioxidant Capacity Assays

These assays measure the direct ability of a compound to neutralize free radicals.

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[17]

-

Methodology:

-

Prepare a stock solution of MTP-ITC in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the MTP-ITC stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each MTP-ITC dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use a suitable standard antioxidant (e.g., Ascorbic Acid, Trolox) for comparison.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Cellular Antioxidant Activity Assays

These assays evaluate the antioxidant effects of a compound within a cellular context, accounting for bioavailability and metabolism.

4.2.1. Cellular Nrf2 Nuclear Translocation Assay (Western Blot)

-

Principle: This assay quantifies the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus upon treatment with MTP-ITC, indicating pathway activation.[18]

-

Methodology:

-

Culture a suitable cell line (e.g., HepG2, HaCaT) to ~80% confluency.

-

Treat the cells with various concentrations of MTP-ITC for a specified time (e.g., 2-6 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS.

-

Perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical protocols.

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) from both nuclear and cytoplasmic fractions by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Use Lamin B1 or Histone H3 as a nuclear loading control and GAPDH or β-actin as a cytoplasmic loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. An increase in the nuclear Nrf2/Lamin B1 ratio indicates activation.

-

4.2.2. ARE-Luciferase Reporter Assay

-

Principle: This assay uses a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. An increase in luciferase activity upon treatment with MTP-ITC indicates Nrf2-mediated transcriptional activation.[12]

-

Methodology:

-

Transfect a suitable cell line (e.g., IMR-32, HEK293) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of MTP-ITC for 12-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Express the results as fold induction over the vehicle-treated control.

-

4.2.3. Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

-

Principle: This method measures the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) following treatment with MTP-ITC.

-

Methodology:

-

Treat cells with MTP-ITC as described in section 4.2.1 for an appropriate duration (e.g., 6-24 hours).

-

Isolate total RNA from the cells using a commercial kit (e.g., TRIzol, RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (NQO1, HMOX1, etc.) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

-

Conclusion

This compound holds significant promise as an antioxidant agent, primarily through the anticipated activation of the Nrf2 signaling pathway. This mechanism offers the advantage of a long-lasting, amplified cellular response to oxidative stress by upregulating a suite of endogenous protective enzymes. While direct experimental data for MTP-ITC is still emerging, the well-established activity of other isothiocyanates provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its direct and cellular antioxidant efficacy, elucidate its precise mechanism of action, and pave the way for its potential development as a therapeutic agent in oxidative stress-related pathologies.

References

- 1. Isothiocyanates Are Promising Compounds against Oxidative Stress, Neuroinflammation and Cell Death that May Benefit Neurodegeneration in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. This compound | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.skku.edu [pure.skku.edu]

- 12. A genomic screen for activators of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Methylthio)phenyl Isothiocyanate: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)phenyl isothiocyanate is a sulfur-containing aromatic compound belonging to the isothiocyanate (ITC) class. While the specific historical discovery of this particular molecule is not well-documented in publicly available literature, its existence and utility are rooted in the broader history of isothiocyanate chemistry. Isothiocyanates, as a class, are of significant interest due to their presence in cruciferous vegetables and their well-documented biological activities, including anticancer, anti-inflammatory, and chemopreventive properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed representative synthetic protocol, and a discussion of the likely biological signaling pathways it may modulate, based on data from structurally related compounds.

Discovery and History

The specific discovery of this compound is not prominently documented, suggesting it may have been first synthesized as part of a broader investigation into aryl isothiocyanates or as a chemical intermediate, rather than a primary research target. The history of isothiocyanates, in general, dates back to the 19th century with the investigation of mustard oils. The development of synthetic methods for aryl isothiocyanates has been an ongoing area of organic chemistry research for nearly a century.

One of the most common and historically significant methods for synthesizing aryl isothiocyanates involves the reaction of a primary aromatic amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurizing agent. This general approach has been refined over the years with the development of various reagents and reaction conditions to improve yields and substrate scope.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized and are summarized in the tables below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NS₂ | PubChem[1] |

| Molecular Weight | 181.28 g/mol | Sigma-Aldrich |

| CAS Number | 15863-41-9 | Sigma-Aldrich |

| Appearance | White to cream to yellow crystals or powder | Thermo Scientific Chemicals[2] |

| Melting Point | 54-58 °C | Sigma-Aldrich |

| Boiling Point | 127-128 °C at 1 mmHg | Sigma-Aldrich |